

Navigating the Kinome: A Specificity Profile of the c-Abl Inhibitor Dasatinib

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Compound of Interest

Compound Name: *c-ABL-IN-6*

Cat. No.: B12389740

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. While the fictitious compound "**c-ABL-IN-6**" was initially proposed for this analysis, public data for such an inhibitor is unavailable.

Therefore, this guide will utilize the well-characterized, potent c-Abl inhibitor, Dasatinib, as a representative example to illustrate kinase specificity profiling. The data presented here will provide a framework for evaluating the selectivity of kinase inhibitors and understanding their potential on- and off-target effects.

Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary target is the BCR-ABL fusion protein, the hallmark of CML. However, like many kinase inhibitors, Dasatinib interacts with a broader range of kinases. This guide provides a detailed look at its specificity, drawing on publicly available data.

Kinase Inhibition Profile of Dasatinib

The following table summarizes the binding affinities of Dasatinib against a selection of kinases, including its primary target ABL1 and other notable on- and off-targets. The data is presented as the pKd, which is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a stronger binding affinity. This data is derived from the DiscoverRx KINOMEscan® platform.

Kinase Target	Gene Symbol	pKd	Primary Target/Off-Target
ABL1	ABL1	>10	Primary Target
ABL2	ABL2	>10	Primary Target
SRC	SRC	>10	On-Target
LCK	LCK	>10	On-Target
YES1	YES1	>10	On-Target
FYN	FYN	>10	On-Target
KIT	KIT	9.8	On-Target
PDGFRB	PDGFRB	9.7	On-Target
EPHA2	EPHA2	9.6	Off-Target
DDR1	DDR1	9.5	Off-Target
BTK	BTK	9.4	On-Target
TEC	TEC	9.2	On-Target
CSK	CSK	8.8	Off-Target
p38 α (MAPK14)	MAPK14	8.5	Off-Target
ZAK (MAP3K20)	MAP3K20	7.3	Off-Target
BMPR1B	BMPR1B	7.3	Off-Target

Experimental Protocols

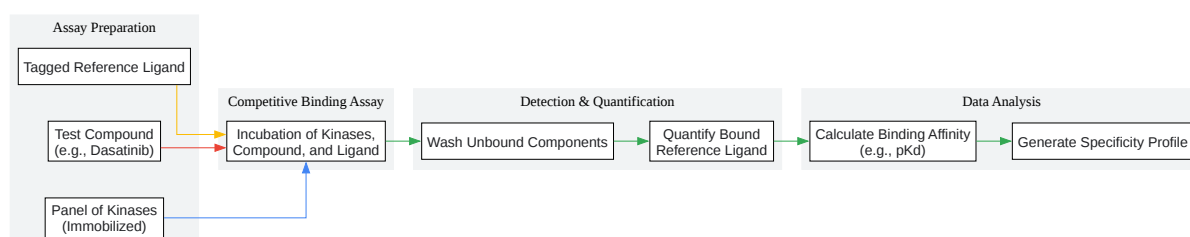
The kinase specificity data presented was generated using the KINOMEScan® platform. This is a competitive binding assay that quantitatively measures the interaction of a test compound (e.g., Dasatinib) with a large panel of human kinases.

KINOMEScan® Experimental Protocol:

- Kinase-Phage Fusion: Kinases are expressed in a bacteriophage T7 system as fusions to a component of the phage coat.
- Immobilization: The kinase-tagged phages are immobilized on a solid support (e.g., beads).
- Competitive Binding: The test compound is incubated with the immobilized kinases in the presence of a known, tagged ligand that also binds to the kinase's active site.
- Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified, typically using quantitative PCR (qPCR) to measure the amount of phage DNA.
- Data Analysis: The amount of bound tagged ligand is inversely proportional to the affinity of the test compound for the kinase. The results are often reported as the dissociation constant (K_d) or the percentage of control, which can be used to calculate the pK_d .

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a kinase specificity profiling experiment like KINOMEScan®.

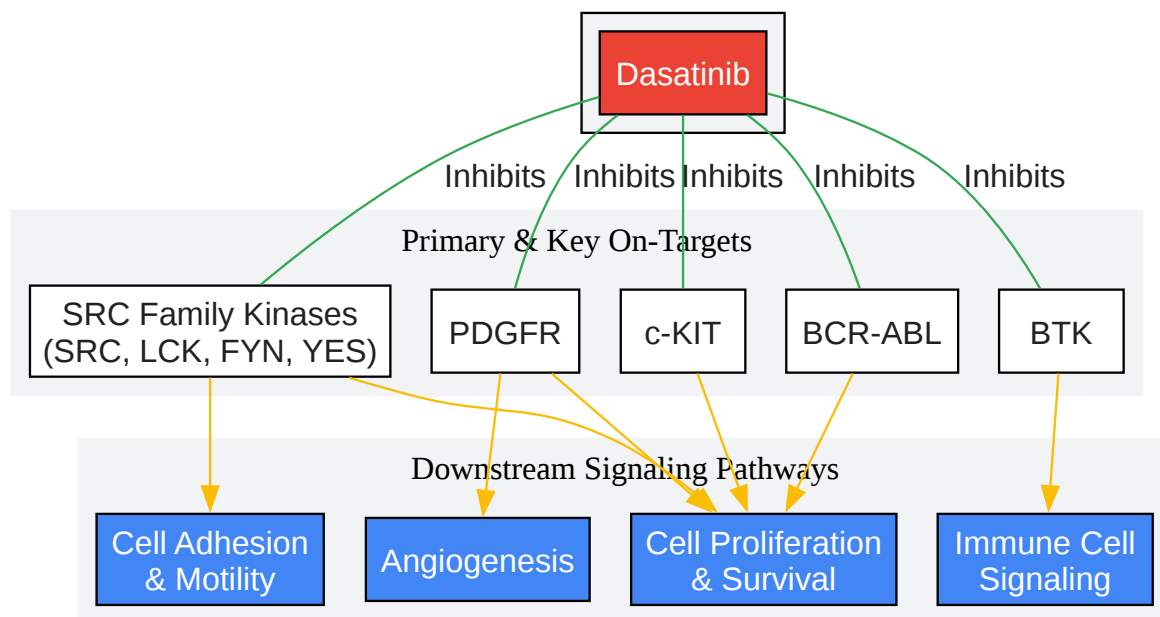


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Caption: Workflow for KINOMEScan® profiling.

Signaling Pathway Inhibition by Dasatinib

Dasatinib's therapeutic effects and potential side effects are a direct result of its interaction with multiple signaling pathways. The diagram below illustrates some of the key pathways modulated by Dasatinib.



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Caption: Key signaling pathways inhibited by Dasatinib.

This guide provides a snapshot of the kinase specificity for Dasatinib, serving as a valuable resource for researchers interested in the selectivity of c-Abl inhibitors. The methodologies and data presentation formats can be applied to the evaluation of any kinase inhibitor, aiding in the prediction of therapeutic efficacy and potential off-target liabilities.

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